An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6-chloronaphthalene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to serve as an essential resource for professionals engaged in advanced organic synthesis.
Introduction and Significance
2-Bromo-6-chloronaphthalene is a disubstituted naphthalene derivative featuring two different halogen atoms at positions that allow for differential reactivity. This structural motif makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are explored for a wide range of biological activities.[1] The presence of both a bromine and a chlorine atom provides two distinct reaction sites for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the strategic construction of polysubstituted naphthalenes, which are key components in drug discovery programs and the development of organic electronic materials.[2]
Physicochemical and Spectroscopic Properties
Precise experimental data for 2-Bromo-6-chloronaphthalene is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can define its core properties.
Structural and Physical Properties
The fundamental properties of 2-Bromo-6-chloronaphthalene are summarized below. The LogP and density values are calculated estimations, providing a reliable proxy for experimental values.[3][4]
| Property | Value | Source |
| CAS Number | 870822-84-7 | [3] |
| Molecular Formula | C₁₀H₆BrCl | [3] |
| Molecular Weight | 241.51 g/mol | [3] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid | N/A |
| Calculated LogP | 4.26 | [3] |
| Calculated Density | 1.592 ± 0.06 g/cm³ | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place | [3] |
Molecular Structure:
Spectroscopic Profile (Predicted)
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show six distinct signals in the aromatic region (approx. 7.4-8.2 ppm). The protons on the naphthalene core will exhibit coupling patterns (doublets, doublets of doublets) characteristic of a 2,6-disubstituted system. Protons H-1 and H-5 will likely appear as doublets and be the most downfield due to the anisotropic effect of the adjacent ring and deshielding from the halogens. Protons H-3 and H-7 will also be doublets, while H-4 and H-8 will appear as doublets of doublets.
2.2.2. 13C NMR Spectroscopy
The proton-decoupled 13C NMR spectrum should display ten unique signals for the ten carbon atoms of the naphthalene core, as the molecule is asymmetric.[7] The carbon atoms directly bonded to the halogens (C-2 and C-6) will be significantly shifted; C-2 (bonded to bromine) is expected around 121 ppm and C-6 (bonded to chlorine) around 133 ppm. The quaternary carbons (C-9 and C-10) will likely appear around 132-135 ppm.
2.2.3. Mass Spectrometry
The mass spectrum provides unambiguous identification through its molecular ion peak and characteristic isotopic pattern. Due to the natural abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%), the molecular ion region will exhibit a distinctive cluster of peaks.[8]
-
M+ peak: The most abundant molecular ion peak will correspond to the combination of the most common isotopes, [C₁₀H₆79Br35Cl]+, at m/z = 240.
-
M+2 peak: A major peak at m/z = 242 will be observed, arising from [C₁₀H₆81Br35Cl]+ and [C₁₀H₆79Br37Cl]+. Its intensity will be a composite of the two isotopic contributions.
-
M+4 peak: A smaller peak at m/z = 244 will correspond to the [C₁₀H₆81Br37Cl]+ ion.
The primary fragmentation pathway is expected to be the loss of the halogen atoms.[9][10] The loss of a bromine radical (M-79/81) would be more favorable than the loss of a chlorine radical, leading to significant peaks around m/z 161 and 163.
Synthesis and Purification
Proposed Synthetic Protocol
This protocol is adapted from the established synthesis of 6-bromo-2-naphthol and the conversion of naphthols to bromonaphthalenes.[4][11]
Step 1: Synthesis of 1,6-Dibromo-2-naphthol (Analogous starting material)
-
Rationale: Direct bromination of 2-naphthol is known to produce 1,6-dibromo-2-naphthol. This procedure is adapted for a chlorinated starting material.
-
In a round-bottomed flask equipped with a dropping funnel and reflux condenser, dissolve 1 mole of 6-chloro-2-naphthol in glacial acetic acid.
-
Slowly add a solution of 2 moles of bromine in acetic acid while shaking or stirring. The reaction is exothermic; gentle cooling may be necessary.
-
After the addition is complete, add water and heat the mixture to boiling.
Step 2: Reductive De-bromination to 6-Bromo-2-naphthol
-
Rationale: The bromine at the 1-position is sterically hindered and more susceptible to reduction than the one at the 6-position. Tin in acetic acid is a classic and effective reagent for this selective reduction.[4]
-
Cool the reaction mixture to 100°C and add mossy tin (approx. 1.3 gram atoms) in portions.
-
Continue boiling for 3 hours until all the tin has dissolved.
-
Cool the mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
Step 3: Conversion to 2-Bromo-6-chloronaphthalene
-
Rationale: The conversion of a hydroxyl group on an aromatic ring to a bromide can be efficiently achieved using triphenylphosphine and bromine, which form triphenylphosphine dibromide in situ. This is a high-yield, reliable method for deoxyhalogenation.[11]
-
In a separate three-necked flask, dissolve triphenylphosphine (1.1 equivalents) in acetonitrile and cool in an ice bath.
-
Add bromine (1.1 equivalents) dropwise to form the triphenylphosphine dibromide reagent.
-
Add the crude 6-bromo-2-naphthol (1 equivalent) in acetonitrile to the reagent mixture.
-
Heat the reaction to 60-70°C for at least 30 minutes.
-
Distill the acetonitrile under reduced pressure.
-
Raise the temperature of the remaining residue to ~340°C until the evolution of hydrogen bromide ceases.
Purification Protocol
-
Rationale: The crude product will contain triphenylphosphine oxide as a major byproduct. A nonpolar solvent wash followed by column chromatography is a standard and effective purification strategy for this class of compounds.
-
Cool the reaction residue to ~100°C and pour it into a beaker.
-
After cooling to room temperature, add pentane or hexane and break up the solid.
-
Filter the mixture by suction. The filtrate contains the desired product.
-
Wash the pentane/hexane solution with 20% sodium hydroxide, then with water, and dry over anhydrous magnesium sulfate.
-
Pass the solution through a plug of alumina or silica gel to remove the remaining triphenylphosphine oxide.
-
Evaporate the solvent under reduced pressure to yield the product. For higher purity, recrystallization from aqueous methanol or ethanol can be performed.[11]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-6-chloronaphthalene lies in the differential reactivity of its two carbon-halogen bonds.
Selectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy for a C-Br bond (~276 kJ/mol) is significantly lower than that of a C-Cl bond (~339 kJ/mol).[12]
This energetic difference is the cornerstone of its synthetic utility: The C-Br bond at the 2-position will react preferentially under carefully controlled conditions, leaving the C-Cl bond at the 6-position intact for a subsequent, different coupling reaction.[13][14]
This selectivity allows for the programmed, stepwise synthesis of unsymmetrically substituted 2,6-diarylnaphthalenes, which are scaffolds of interest in materials science (e.g., for organic light-emitting diodes) and as precursors to complex pharmaceutical agents.[2]
Applications in Medicinal Chemistry
Halogenated naphthalenes are crucial intermediates in drug discovery.[1] They serve as versatile scaffolds for building molecules with targeted biological activities. The ability to perform sequential cross-coupling allows for the creation of large, diverse libraries of compounds for high-throughput screening. By introducing different aryl, heteroaryl, or alkyl groups at the 2- and 6-positions, chemists can systematically probe the structure-activity relationship (SAR) of a naphthalene-based pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on data for related compounds like 2-chloronaphthalene, 2-Bromo-6-chloronaphthalene should be handled with care.[15]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Bromo-6-chloronaphthalene is a strategically important building block for advanced organic synthesis. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted from established chemical principles. Its key feature—the differential reactivity of the C-Br and C-Cl bonds—provides a powerful tool for the regioselective synthesis of complex, polysubstituted naphthalene derivatives. For researchers in drug discovery and materials science, mastering the use of this intermediate opens a reliable pathway to novel and high-value molecular targets.
References
-
PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
- Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown. (n.d.).
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
